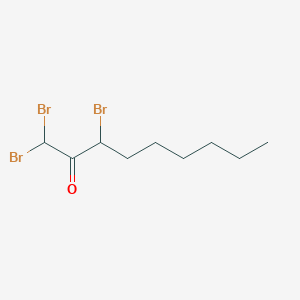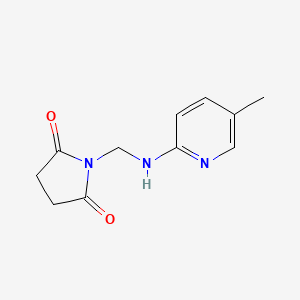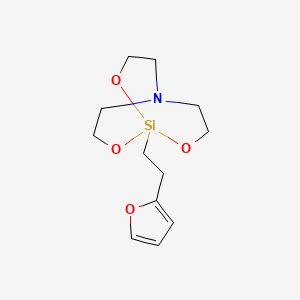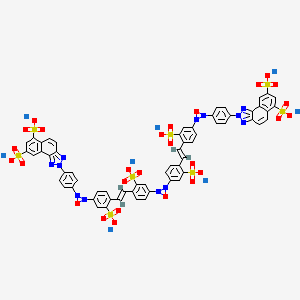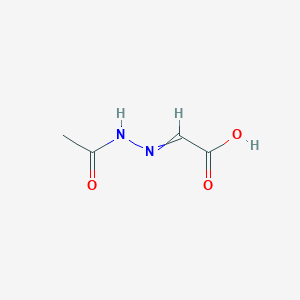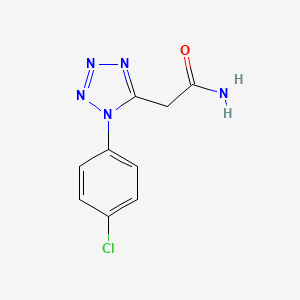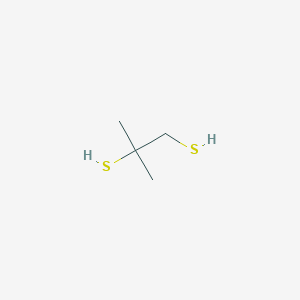
Cyclopropylborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylborane is an organoboron compound with the molecular formula C₃H₇B. It is a borane derivative where a cyclopropyl group is bonded to a boron atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropylborane can be synthesized through the hydroboration of cyclopropene. This reaction involves the addition of borane (BH₃) to cyclopropene under controlled conditions. The process typically requires a non-catalytic approach and is carried out at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the hydroboration of cyclopropene. This method is scalable and can be adapted for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropylborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylboronic acid.
Reduction: It can participate in reduction reactions to form this compound derivatives.
Substitution: It can undergo substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH₄) is often employed as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclopropylboronic acid.
Reduction: this compound derivatives.
Substitution: Cyclopropyl halides.
Applications De Recherche Scientifique
Cyclopropylborane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropylborane involves its ability to act as a Lewis acid due to the presence of the boron atom. This allows it to form stable complexes with various nucleophiles. The cyclopropyl group provides additional stability and reactivity, making it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Cyclopropylmethylborane: Similar structure but with a methyl group attached to the boron atom.
Cyclopropylboronic acid: An oxidized form of cyclopropylborane.
Cyclopropylborate esters: Esters formed from the reaction of this compound with alcohols.
Uniqueness: this compound is unique due to its high reactivity and stability, which is attributed to the strain in the cyclopropyl ring. This makes it a valuable reagent in organic synthesis, offering distinct advantages over other boron-containing compounds .
Propriétés
Numéro CAS |
72507-58-5 |
|---|---|
Formule moléculaire |
C3H5B |
Poids moléculaire |
51.89 g/mol |
InChI |
InChI=1S/C3H5B/c4-3-1-2-3/h3H,1-2H2 |
Clé InChI |
GAGHFJHBGGAFDQ-UHFFFAOYSA-N |
SMILES canonique |
[B]C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
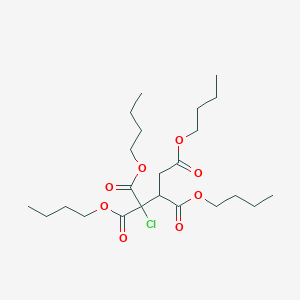

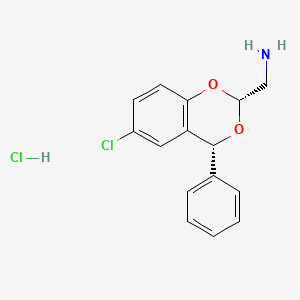
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
